molecular formula C17H14FN3O B10995183 N-(2-cyclopropyl-1H-benzimidazol-5-yl)-4-fluorobenzamide

N-(2-cyclopropyl-1H-benzimidazol-5-yl)-4-fluorobenzamide

Cat. No.: B10995183
M. Wt: 295.31 g/mol
InChI Key: NLZQILNSIMSWMK-UHFFFAOYSA-N
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Description

N-(2-cyclopropyl-1H-benzimidazol-5-yl)-4-fluorobenzamide is a synthetic benzamide derivative characterized by a benzimidazole core substituted with a cyclopropyl group at the 2-position and a 4-fluorobenzamide moiety at the 5-position. The benzimidazole scaffold is widely utilized in medicinal chemistry due to its structural mimicry of purine bases, enabling interactions with biological targets such as kinases and receptors . The cyclopropyl group may enhance metabolic stability by reducing oxidative degradation, while the fluorine atom on the benzamide moiety likely influences electronic properties and bioavailability . Structural elucidation of such compounds often relies on X-ray crystallography tools like the SHELX program suite, which is critical for confirming molecular configurations .

Properties

Molecular Formula

C17H14FN3O

Molecular Weight

295.31 g/mol

IUPAC Name

N-(2-cyclopropyl-3H-benzimidazol-5-yl)-4-fluorobenzamide

InChI

InChI=1S/C17H14FN3O/c18-12-5-3-11(4-6-12)17(22)19-13-7-8-14-15(9-13)21-16(20-14)10-1-2-10/h3-10H,1-2H2,(H,19,22)(H,20,21)

InChI Key

NLZQILNSIMSWMK-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

2.1 Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of 4-fluorobenzoic acid with 2-cyclopropyl-1H-benzimidazole in the presence of appropriate reagents. The reaction proceeds through amide bond formation.

2.2 Reaction Conditions: The reaction typically occurs under reflux conditions using solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Acid chlorides or activated esters of 4-fluorobenzoic acid can also be employed.

2.3 Industrial Production: While industrial-scale production methods may vary, the compound can be synthesized efficiently using the above-described routes. Optimization of reaction conditions and purification steps ensures high yields.

Chemical Reactions Analysis

N-(2-cyclopropyl-1H-benzimidazol-5-yl)-4-fluorobenzamide undergoes various chemical reactions:

    Oxidation: It can be oxidized to form its corresponding N-oxide.

    Reduction: Reduction of the nitro group (if present) yields the corresponding amine.

    Substitution: The amide nitrogen can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Hydrogen gas over a metal catalyst (e.g., palladium on carbon).

    Substitution: Acid chlorides or anhydrides.

Major Products: The major products depend on the specific reaction conditions. For example, reduction yields the amine, while substitution leads to various amide derivatives.

Scientific Research Applications

4.1 Chemistry:

    Medicinal Chemistry: Researchers explore its potential as a scaffold for drug development due to its unique benzimidazole moiety.

    Organic Synthesis: It serves as a building block for more complex molecules.

4.2 Biology and Medicine:

    Anticancer Properties: Studies suggest that derivatives of this compound exhibit anticancer activity by targeting specific cellular pathways.

    Antimicrobial Activity: Investigations into its antibacterial and antifungal effects are ongoing.

4.3 Industry:

    Agrochemicals: It may find applications in crop protection chemicals.

    Material Science: Its structural features make it interesting for material design.

Mechanism of Action

The exact mechanism remains an active area of research. its effects likely involve interactions with specific molecular targets, possibly affecting cell signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The product catalog from Biopharmacule Speciality Chemicals lists several benzamide and heterocyclic derivatives, providing a basis for comparative analysis . Below is a structural and hypothesized functional comparison:

Table 1: Structural Comparison of N-(2-cyclopropyl-1H-benzimidazol-5-yl)-4-fluorobenzamide and Analogues

Compound Name Core Structure Key Substituents Hypothesized Properties
This compound (Target) Benzimidazole 2-Cyclopropyl, 5-(4-fluorobenzamide) Enhanced metabolic stability; potential kinase inhibition due to planar benzimidazole
N-(2,2-dimethoxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-2-hydroxybenzamide (Compound A) Bicyclic oxabicyclo 2-Hydroxybenzamide, 7-oxabicyclo High steric hindrance; possible solubility challenges due to rigid bicyclic framework
N-(2,3-dihydroxy-propyloxy)-3,4-difluoro-2-(4-iodo-2-fluoro-phenylamino)benzamide (Compound B) Benzamide 2,3-Dihydroxypropyloxy, 3,4-difluoro, 4-iodo-2-fluoroaniline Polar dihydroxy group may improve solubility; iodine adds molecular weight and lipophilicity

Key Observations:

Core Heterocycle Differences :

  • The target compound’s benzimidazole core contrasts with Compound A’s oxabicyclo system and Compound B’s simple benzamide. Benzimidazole’s aromaticity and planarity may favor interactions with flat binding pockets (e.g., ATP sites in kinases), whereas bicyclic systems could limit conformational flexibility .

Substituent Effects :

  • The cyclopropyl group in the target compound may reduce metabolic oxidation compared to the dimethoxy group in Compound A, which could be prone to demethylation .
  • The 4-fluorobenzamide in the target vs. the 2-hydroxybenzamide in Compound A: Fluorine’s electron-withdrawing effect may enhance binding affinity, while the hydroxyl group in Compound A could participate in hydrogen bonding but may also increase susceptibility to glucuronidation .

Halogenation Patterns :

  • Compound B’s iodine and difluoro substituents suggest a focus on targeting hydrophobic pockets or radioimaging applications, whereas the target’s single fluorine atom balances lipophilicity and electronic effects .

Biological Activity

N-(2-cyclopropyl-1H-benzimidazol-5-yl)-4-fluorobenzamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, biological activities, and relevant research findings.

Structural Characteristics

The molecular formula for this compound is C17H14FN3O, with a molecular weight of 295.31 g/mol. The compound features a benzimidazole core with a cyclopropyl group and a fluorobenzamide moiety, which may enhance its binding affinity and selectivity towards biological targets.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Benzimidazole Core : This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid under acidic conditions.
  • Introduction of the Cyclopropyl Group : The cyclopropyl group is introduced via cyclopropanation using reagents such as diazomethane.
  • Fluorination : Fluorine is introduced using fluorinating agents like N-fluorobenzenesulfonimide (NFSI).
  • Amidation : The final step involves forming the amide bond between the benzimidazole derivative and 4-fluorobenzoic acid using coupling reagents.

Biological Activity

This compound has shown promise in various biological assays:

  • Enzyme Inhibition : Preliminary studies indicate that compounds with similar structures can act as inhibitors for specific enzymes involved in disease pathways, including cancer and inflammation.
  • Receptor Modulation : The compound's unique structure may allow it to interact with various receptors, potentially modulating their activity. For example, it has been noted for its selectivity towards sodium channels, particularly human Nav1.8 channels, which are implicated in pain pathways .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

  • Anticancer Activity : Research has indicated that benzimidazole derivatives can induce apoptosis in cancer cell lines. For instance, compounds structurally similar to this compound have been shown to inhibit cell proliferation in various cancer models .
  • Pain Modulation : In animal models, compounds with similar structural features have demonstrated efficacy in reducing behavioral responses associated with neuropathic pain, suggesting potential therapeutic applications in pain management .
  • Molecular Docking Studies : Computational studies using molecular docking have suggested that this compound can bind effectively to target proteins involved in disease processes, providing insights into its mechanism of action.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with other benzimidazole derivatives is useful:

Compound NameStructural FeaturesBiological Activity
N-(1H-benzimidazol-2-yl)-3-fluorobenzamideLacks cyclopropyl groupDifferent activity profile
N-(2-cyclopropyl-1H-benzimidazol-5-yl)-3-chlorobenzamideChlorine instead of fluorineVariation in chemical behavior
This compoundFluorine at 4-positionPotential anti-cancer and analgesic properties

This table illustrates how variations in substituent positions affect the biological activity and chemical properties of these compounds.

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